1-Piperazin-1-ylpropan-2-ol dihydrochloride, also known as 2-Methyl-1-(piperazin-1-yl)propan-2-ol dihydrochloride, is a chemical compound with the molecular formula and a molecular weight of 231.16 g/mol. This compound is characterized by its piperazine moiety, which is known for its diverse biological activities, making it a significant subject of study in medicinal chemistry and pharmacology.
This compound falls under the category of piperazine derivatives, which are widely recognized for their roles in drug development. Piperazine derivatives are often utilized in the synthesis of various pharmaceuticals due to their ability to interact with biological targets, including receptors and enzymes.
The synthesis of 1-Piperazin-1-ylpropan-2-ol dihydrochloride typically involves the reaction of 2-methyl-2-propanol with piperazine. This reaction is generally performed under controlled conditions to ensure high yield and purity. The process may include several steps such as:
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and time to maximize yield. The use of advanced techniques like chromatography may be employed for purification.
The molecular structure of 1-Piperazin-1-ylpropan-2-ol dihydrochloride features a piperazine ring attached to a propanol group. The structural representation can be described as follows:
The compound has specific stereochemical configurations that influence its biological activity. The presence of two hydrochloride ions indicates that the compound exists in a salt form, enhancing its solubility and stability.
1-Piperazin-1-ylpropan-2-ol dihydrochloride can undergo various chemical reactions:
Oxidation: This reaction can lead to the formation of corresponding ketones or aldehydes when treated with oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert this compound into different alcohol derivatives using reducing agents such as sodium borohydride.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing modification with different substituents.
The reactions typically require controlled temperature and pH conditions to ensure the desired outcomes. Common reagents used include oxidizing agents for oxidation and nucleophiles for substitution reactions.
The mechanism of action for 1-Piperazin-1-ylpropan-2-ol dihydrochloride involves its interaction with specific molecular targets within biological systems. It acts as a ligand that binds to receptors or enzymes, modulating their activity based on the context of its use.
The binding affinity and selectivity towards different targets can vary based on structural modifications of the compound, influencing its pharmacological properties.
1-Piperazin-1-ylpropan-2-ol dihydrochloride is typically a white crystalline powder at room temperature. Its solubility in water is enhanced due to the presence of hydrochloride ions.
The chemical stability of this compound is influenced by environmental factors such as temperature and pH levels. It exhibits reactivity typical of alcohols and amines, allowing it to participate in various organic reactions.
Key data points include:
1-Piperazin-1-ylpropan-2-ol dihydrochloride finds applications across several scientific fields:
The stereochemical integrity of 1-piperazin-1-ylpropan-2-ol derivatives is paramount for their biological activity and physicochemical properties. The (S)-enantiomer (CAS: 954138-59-1) is typically targeted for pharmaceutical applications due to its superior receptor interactions compared to the (R)-form or racemic mixtures [1]. Two primary strategies dominate industrial enantioselective synthesis:
Asymmetric Reduction: Prochiral ketones (e.g., 1-(piperazin-1-yl)propan-2-one) undergo reduction using chiral catalysts such as Ru-BINAP complexes or enantioselective biocatalysts (ketoreductases). This approach achieves enantiomeric excess (ee) >98% and avoids the need for post-synthetic resolution [1] [6].
Chiral Resolution: Racemic 1-piperazin-1-ylpropan-2-ol is treated with chiral acids (e.g., L-tartaric or D-di-p-toluoyl tartaric acid) to form diastereomeric salts. Differential crystallization isolates the target enantiomer, followed by hydrochloride salt formation to yield the dihydrochloride . Modern approaches utilize chiral stationary phases in preparative HPLC for higher throughput [1].
Critical challenges include minimizing racemization during piperazine N-alkylation and ensuring residual metal contamination from asymmetric catalysts remains below regulatory thresholds (<10 ppm). Chiral auxiliaries derived from amino alcohols have shown utility in directing stereoselectivity during piperazine-alkanol coupling [6]. Rigorous enantiopurity verification is achieved through chiral HPLC (e.g., Chiralpak® IC columns) and polarimetry [1].
Table 1: Enantioselective Synthesis Methods Comparison
Technique | ee (%) | Yield (%) | Catalyst Loading | Key Advantage |
---|---|---|---|---|
Asymmetric Hydrogenation | >99.5 | 88–92 | 0.1–0.5 mol% | No resolution step required |
Biocatalytic Reduction | 98–99 | 85–90 | 5–10 g/L | Aqueous conditions, no metals |
Diastereomeric Salt Resolution | 99.5 | 65–75 | N/A | Low-cost, scalable crystallization |
Preparative Chiral HPLC | >99.9 | 70–80 | N/A | Highest purity achievable |
Traditional piperazine N-alkylation methods rely on dichloromethane or chloroform, generating halogenated waste and problematic di-substituted byproducts. Recent innovations prioritize atom economy and solvent reduction:
Aqueous-Phase Nucleophilic Substitution: Piperazine reacts with (±)-epichlorohydrin or chloro/mesyloxypropanols in water with carbonate bases (K₂CO₃, Na₂CO₃). This eliminates halogenated solvents, achieving yields >90% with minimized disubstitution (<5%) [9]. The dihydrochloride salt forms directly via HCl addition after phase separation [3] [9].
Transition-Metal-Free Coupling: Ullmann-type reactions between piperazine and chiral haloalkanols use copper(I) catalysts in PEG-400/water mixtures. This reduces copper loading to 1–2 mol% while maintaining reaction efficiency (85–92% yield) and enabling catalyst recycling [5].
Microwave-Assisted Synthesis: Ring-opening of epoxides by piperazine under microwave irradiation (100–120°C, 30 min) accelerates reaction kinetics 10-fold versus thermal heating. This slashes energy consumption by 60% while preserving enantiopurity when using chiral epoxides [3].
Solvent recovery rates exceed 95% in closed-loop systems, and E-factors (kg waste/kg product) drop from >50 (traditional routes) to <8. Life-cycle analysis confirms reductions in carbon footprint (∼40%) and water usage (∼70%) versus conventional processes [9].
Table 2: Green Chemistry Metrics for Piperazine-Alkanol Synthesis
Parameter | Traditional Process | Green Process | Improvement |
---|---|---|---|
Primary Solvent | Dichloromethane | Water | Non-halogenated, non-flammable |
Reaction Temperature | 80–100°C | 25–40°C (aq.) | Energy savings |
Byproduct Formation | 15–25% disubstituted | <5% disubstituted | Higher usable yield |
E-Factor | 50–60 | 5–8 | Waste reduction |
PMI (Process Mass Intensity) | 120 | 35 | Resource efficiency |
Scaling 1-piperazin-1-ylpropan-2-ol dihydrochloride synthesis introduces multiphase mixing inefficiencies, thermal management issues, and stringent purification requirements:
Reactor Design: Slurry flow reactors outperform batch tanks for piperazine alkylation, enhancing mass transfer of solid piperazine in aqueous media. Continuous designs maintain isothermal conditions (±2°C), suppressing thermal racemization of chiral intermediates. This boosts conversion rates to 95–97% versus 80–85% in batch reactors [1] [3].
Impurity Profiling: Key impurities include 1,4-bis(2-hydroxypropyl)piperazine (from over-alkylation, ≤0.5% spec) and epoxide hydrolysis byproducts (e.g., 1,2-propanediol, ≤0.3%). Control strategies involve:
Crystallization-induced deracemization for chiral purity [1]
Crystallization Optimization: Crude product dissolved in hot ethanol/water (4:1) undergoes gradient cooling crystallization (ΔT = 50°C → 5°C over 6h). This yields needle-like crystals with uniform particle size (D90 < 100 μm), ensuring bulk density >0.45 g/cm³ for tablet formulation. Mother liquor recycling increases overall yield to 88–90% [1].
Thermal hazards during HCl salt formation necessitate dosing control (pH 1.5–2.0) and corrosion-resistant materials (Hastelloy® C-22 reactors). Final API specifications require <0.1% residual solvents (ICH Q3C) and >99.5% chemical purity by HPLC [1].
Table 3: Industrial Process Optimization Parameters
Process Stage | Critical Parameter | Laboratory Scale | Optimized Plant Scale |
---|---|---|---|
Alkylation | Temperature | 25–100°C | 40 ± 2°C (controlled) |
Reaction Time | 3–12 h | 5 ± 0.5 h | |
Piperazine Excess | 100–200% | 5–8% (stoichiometric) | |
Salt Formation | HCl Addition Rate | Bulk addition | Controlled flow (pH stat) |
Final pH | 1.0–3.0 | 1.5–2.0 (stable salt) | |
Crystallization | Cooling Profile | Rapid chill | Gradient (0.5°C/min) |
Solvent Ratio (EtOH:H₂O) | Variable | 4:1 (v/v) | |
Yield (Overall) | - | 65–75% | 88–92% |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8